REACTION_CXSMILES
|
[CH3:1][CH2:2][OH:3].[O-:4][CH2:5][CH3:6].[Na+].Cl[C:9](Cl)(Cl)[C:10]([C:12]1[NH:13]C(CC)=[CH:15][CH:16]=1)=O.Cl>C(OCC)C>[CH2:16]([C:12]1[NH:13][C:1]([C:2]([O:4][CH2:5][CH3:6])=[O:3])=[CH:9][CH:10]=1)[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
2,2,2-trichloro-1-(5-ethyl-1H-pyrrol-2-yl)ethanone
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C=1NC(=CC1)CC)(Cl)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
to give light orange oil
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (×2)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with saturated sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |